Lipophilicity Differentiation: 3-Chloro-5-fluoro-1H-indole vs. 5-Fluoroindole
3-Chloro-5-fluoro-1H-indole exhibits a calculated LogP of 2.82, representing a 0.61 log unit increase relative to 5-fluoroindole (LogP = 2.21) [1]. This difference corresponds to an approximately 4.1-fold higher predicted partition coefficient (octanol/water). For comparison, the brominated analog 3-bromo-5-fluoro-1H-indole has a LogP of 3.07, indicating that chlorine at C-3 provides intermediate lipophilicity between the mono-fluorinated and bromo-fluoro substituted scaffolds [2]. The addition of chlorine at C-3 increases calculated molecular weight from 135.14 g/mol (5-fluoroindole) to 169.58 g/mol for 3-chloro-5-fluoro-1H-indole, accompanied by altered polar surface area and hydrogen bonding capacity .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.82 |
| Comparator Or Baseline | 5-Fluoroindole: LogP = 2.21; 3-Bromo-5-fluoro-1H-indole: LogP = 3.07 |
| Quantified Difference | ΔLogP = +0.61 vs. 5-fluoroindole; ΔLogP = -0.25 vs. 3-bromo-5-fluoro-1H-indole |
| Conditions | Calculated values using standard octanol/water partition coefficient estimation methods |
Why This Matters
LogP differences of >0.5 units directly impact membrane permeability, oral bioavailability predictions, and chromatographic retention—parameters critical for lead optimization, assay development, and manufacturing QC method design.
- [1] Chembase. 5-Fluoro-1H-indole Calculated LogP. Chembase ID 8741. View Source
- [2] ChemSrc. 3-Bromo-5-fluoro-1H-indole Calculated LogP. CAS 1186663-46-6. View Source
